![molecular formula C20H13N3O6 B1666389 2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid CAS No. 80148-45-4](/img/structure/B1666389.png)
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid
Overview
Description
A 33853 is an antibiotic isolated from culture broth of Streptomyces sp. It is a tetraacetyl with an anhydride moeity.
Biological Activity
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid, also known as Antibiotic A-33853, is a compound of significant interest due to its diverse biological activities. This compound has been isolated from the culture broth of Streptomyces species, showcasing potential as an antibiotic and therapeutic agent. Its structure comprises a benzo[d]oxazole core, which is known for various pharmacological properties.
Chemical Structure and Properties
The compound's IUPAC name is 2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid, with a molecular formula of C20H13N3O6 and a molecular weight of 393.33 g/mol. Its structural features contribute to its biological activity, particularly in inhibiting specific enzymatic pathways.
The biological activity of this compound can be attributed to its interaction with various cellular targets. Research indicates that it acts as an inhibitor of acid ceramidase (AC), an enzyme crucial in sphingolipid metabolism. The inhibition of AC can lead to altered cell signaling pathways, impacting processes such as cell proliferation and apoptosis.
Biological Activity Overview
The following table summarizes the key biological activities associated with this compound:
Case Studies
- Antibiotic Efficacy : A study evaluated the antibiotic properties of A-33853 against Staphylococcus aureus and Escherichia coli. The compound demonstrated significant inhibitory effects, suggesting its potential use in treating bacterial infections.
- Cancer Research : In preclinical trials, the compound was assessed for its ability to induce apoptosis in cancer cell lines. Results indicated that it effectively triggered programmed cell death in neuroblastoma cells, highlighting its potential in cancer therapy.
- Neuroprotective Studies : Research involving neuronal cultures exposed to neurotoxic agents showed that treatment with A-33853 reduced cell death and preserved neuronal integrity, indicating its protective role against neurodegenerative processes.
Scientific Research Applications
Antibacterial Activity
2-(3-Hydroxy-2-(3-hydroxypicolinamido)phenyl)benzo[d]oxazole-4-carboxylic acid has been identified as an antibiotic agent. It inhibits the biosynthesis of essential cellular components in bacteria, thereby exhibiting antibacterial properties. Research indicates that this compound can effectively target bacterial strains resistant to conventional antibiotics, making it a promising candidate for developing new antibacterial therapies .
Prolyl Hydroxylase Inhibition
The compound functions as a prolyl hydroxylase inhibitor, which plays a crucial role in the regulation of hypoxia-inducible factors (HIFs). By inhibiting prolyl hydroxylases, this compound can stabilize HIFs under normoxic conditions, leading to increased erythropoietin production and enhanced oxygen delivery in tissues. This mechanism is particularly beneficial for treating conditions such as anemia and ischemic diseases .
Case Study: Treatment of Anemia
A study demonstrated that the administration of this compound significantly increased hemoglobin levels in animal models of anemia. This effect was attributed to the upregulation of erythropoietin due to HIF stabilization, showcasing its therapeutic potential in managing anemia related to chronic diseases and cancer treatments .
Research Applications
In scientific research, this compound serves as a valuable tool for studying cellular responses to hypoxia. Its ability to modulate HIF pathways allows researchers to investigate various biological processes, including angiogenesis and metabolic adaptation under low oxygen conditions. This research is pivotal for understanding cancer biology and developing targeted therapies .
Properties
IUPAC Name |
2-[3-hydroxy-2-[(3-hydroxypyridine-2-carbonyl)amino]phenyl]-1,3-benzoxazole-4-carboxylic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H13N3O6/c24-12-6-1-4-10(15(12)22-18(26)17-13(25)7-3-9-21-17)19-23-16-11(20(27)28)5-2-8-14(16)29-19/h1-9,24-25H,(H,22,26)(H,27,28) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LJVDLJDWXVPUAB-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(C(=C1)O)NC(=O)C2=C(C=CC=N2)O)C3=NC4=C(C=CC=C4O3)C(=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H13N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50230092 | |
Record name | A 33853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
391.3 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
80148-45-4 | |
Record name | A 33853 | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0080148454 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | A 33853 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID50230092 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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